![molecular formula C14H12ClNO2 B183805 4-[(4-Chlorobenzyl)amino]benzoic acid CAS No. 63759-94-4](/img/structure/B183805.png)

4-[(4-Chlorobenzyl)amino]benzoic acid

Vue d'ensemble

Description

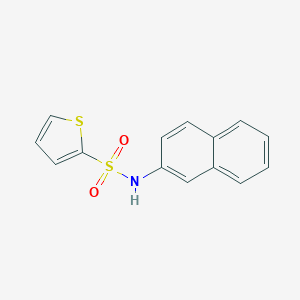

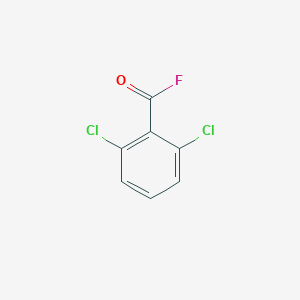

“4-[(4-Chlorobenzyl)amino]benzoic acid” is a chemical compound with the molecular formula C14H12ClNO2 . It is structurally characterized by a benzoic acid group to which a 4-chlorobenzyl group is attached via an amino linkage .

Molecular Structure Analysis

The molecular structure of “4-[(4-Chlorobenzyl)amino]benzoic acid” is characterized by a benzoic acid group (a benzene ring attached to a carboxylic acid group) and a 4-chlorobenzyl group (a benzene ring with a chlorine atom at the 4-position, attached to a benzene ring via a methylene bridge) linked by an amino group .Physical And Chemical Properties Analysis

“4-[(4-Chlorobenzyl)amino]benzoic acid” has a molecular weight of 261.71 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not specified in the available resources.Applications De Recherche Scientifique

Antibacterial Activity

4-[(4-Chlorobenzyl)amino]benzoic acid and its derivatives have been explored for their potential antibacterial properties. Parekh et al. (2005) synthesized various Schiff bases derived from 4-aminobenzoic acid, including compounds structurally similar to 4-[(4-Chlorobenzyl)amino]benzoic acid. These compounds were tested against medically significant bacterial strains and exhibited varying degrees of antibacterial activity, suggesting the compound's relevance in developing antibacterial agents (Parekh et al., 2005).

Chemical Synthesis and Characterization

The compound and its related structures have been utilized as key intermediates in chemical synthesis. For instance, Pascal et al. (2000) reported the synthesis of a novel amino acid derivative from 4-aminobenzoic acid, showcasing the compound's utility in peptidomimetic synthesis and combinatorial chemistry (Pascal et al., 2000).

Material Science Applications

In the field of material science, the doping of polyaniline with benzoic acid derivatives, including 4-[(4-Chlorobenzyl)amino]benzoic acid, has been investigated. Amarnath and Palaniappan (2005) studied the electrical conductivity of polyaniline doped with various benzoic acids, revealing the potential of these compounds in conducting polymer applications (Amarnath & Palaniappan, 2005).

Thermodynamic and Phase Behavior Studies

The compound has also been studied in the context of thermodynamics and phase behavior, particularly in pharmaceutical research. Reschke et al. (2016) utilized Perturbed-Chain Statistical Associating Fluid Theory to model the phase behavior of solutions containing benzoic acid and chlorobenzoic acids, providing valuable information for process design and pharmaceutical applications (Reschke et al., 2016).

Antibacterial and Antimicrobial Studies

Further studies have investigated the antibacterial and antimicrobial potential of compounds synthesized from 4-[(4-Chlorobenzyl)amino]benzoic acid. Neamah and Jassim (2022) synthesized new heterocyclic compounds using 4-((4-chlorobenzoyl)oxy) benzoic acid and evaluated their antibacterial, anti-inflammatory, and analgesic activities (Neamah & Jassim, 2022).

Safety And Hazards

Propriétés

IUPAC Name |

4-[(4-chlorophenyl)methylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c15-12-5-1-10(2-6-12)9-16-13-7-3-11(4-8-13)14(17)18/h1-8,16H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIANQKPXNXBLNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=CC=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398332 | |

| Record name | 4-[(4-chlorobenzyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Chlorobenzyl)amino]benzoic acid | |

CAS RN |

63759-94-4 | |

| Record name | 4-[(4-chlorobenzyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

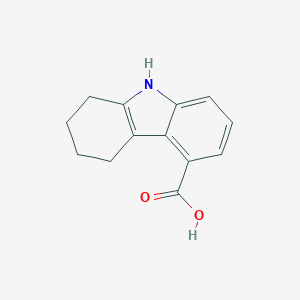

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid](/img/structure/B183733.png)

![N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide](/img/structure/B183738.png)